molecular formula C21H21FN2O3 B2686583 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one CAS No. 882081-82-5

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one

Cat. No. B2686583
CAS RN: 882081-82-5
M. Wt: 368.408
InChI Key: ZEAWZNCAORNQRV-KRXBUXKQSA-N
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Description

The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one” is a complex organic molecule. It contains a benzodioxin ring, a fluorophenyl group, and a piperazine ring, which are common structures in many pharmaceutical and synthetic organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their coupling. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzodioxin and piperazine rings, along with the fluorophenyl group, suggest a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the electron-rich areas, such as the benzodioxin and piperazine rings. The presence of the fluorine atom could also influence the compound’s reactivity, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of conjugation, the presence of polar groups, and its overall shape and size would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antidepressant Potential

  • Research has explored the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one, in the search for efficient antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. This focus on developing compounds with a wide variety of substituents aimed at enhancing antidepressant efficacy demonstrates the chemical's potential in mental health treatment (Pérez-Silanes et al., 2001).

Neuroleptic-Like Activity

  • A study on 3-phenyl-2-piperazinyl-5H-1-benzazepines, closely related to the subject compound, revealed neuroleptic-like activities. These effects were attributed to the compound's potential antidopaminergic properties, offering insights into its utility in addressing central nervous system disorders (Hino et al., 1988).

Antimicrobial Activity

  • Compounds within the same family, including 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one, have been synthesized and tested for their antimicrobial properties. This research highlights the compound's potential in combating bacterial and fungal infections (Mishra & Chundawat, 2019).

Anti-TMV and Antimicrobial Properties

  • New derivatives of piperazine doped with Febuxostat, closely related to the chemical , have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial properties. These findings suggest potential applications in both virology and microbiology (Reddy et al., 2013).

Antidepressant Properties with Dual Action

  • Further studies have synthesized derivatives from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, aiming to develop new dual antidepressant drugs. This research highlights the compound's potential for treating depression with a dual mechanism of action, targeting both the 5-HT1A receptor and serotonin reuptake (Silanes et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and synthetic chemistry .

properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c22-17-3-5-18(6-4-17)23-9-11-24(12-10-23)21(25)8-2-16-1-7-19-20(15-16)27-14-13-26-19/h1-8,15H,9-14H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAWZNCAORNQRV-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one

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